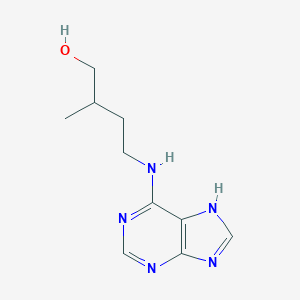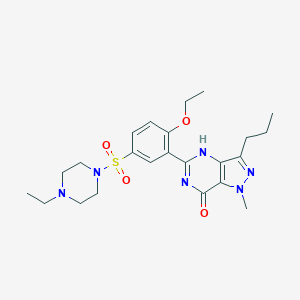
2-Hydroxymestranol
Vue d'ensemble
Description
2-Hydroxymestranol, also known as this compound, is a useful research compound. Its molecular formula is C21H26O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Reproductive Control Agents - Contraceptive Agents - Contraceptive Agents, Female - Contraceptives, Oral - Contraceptives, Oral, Hormonal - Ethinyl Estradiol - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Transformation microbienne
Le composé 2-Hydroxymestranol a été étudié pour ses propriétés de transformation microbienne. Dans une étude, le contraceptif oral mestranol a été transformé par le champignon Cunninghamella elegans, produisant deux métabolites hydroxylés, le 6β-hydroxymestranol et le 6β,12β-dihydroxymestranol . Cela suggère que le this compound pourrait être utilisé dans des études de biotransformation et potentiellement dans la production de nouveaux composés .
Inhibition de l'angiogenèse
Le this compound est rapporté comme étant un inhibiteur de l'angiogenèse via la voie HIF-1a . L'angiogenèse, la formation de nouveaux vaisseaux sanguins, joue un rôle crucial dans de nombreux processus physiologiques et pathologiques, notamment le cancer. Par conséquent, le this compound pourrait potentiellement être utilisé dans la recherche et le traitement du cancer .
Régulation de la réponse à l'hypoxie
HIF-1a, une protéine contenant un domaine PAS hélice-boucle-hélice de base, est rapportée comme étant le régulateur transcriptionnel principal de la réponse cellulaire et développementale à l'hypoxie . Comme le this compound agit via la voie HIF-1a, il pourrait potentiellement être utilisé dans la recherche liée à l'hypoxie et aux conditions associées .
Mécanisme D'action
Target of Action
2-Hydroxymestranol primarily targets the estrogen receptor . This receptor plays a crucial role in the female reproductive system, influencing processes such as menstruation and pregnancy .
Mode of Action
This compound is a prodrug of ethinylestradiol . It is biologically inactive until it is demethylated in the liver, with a conversion efficiency of 70% . Once activated, it binds to and activates the estrogen receptor .
Biochemical Pathways
The activated form of this compound, ethinylestradiol, influences several biochemical pathways. As an estrogen, it increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins . It also suppresses the release of follicle-stimulating hormone (FSH) from the anterior pituitary .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, plasma levels of this compound decline rapidly . As it is metabolized in the liver, 2-methoxyestradiol, another active metabolite, appears and then declines .
Result of Action
The activation of the estrogen receptor by this compound leads to various molecular and cellular effects. It can influence the growth of certain cells, such as vascular smooth muscle cells, cardiac fibroblasts, and renal mesangial cells . It also has implications for conditions like abnormal uterine bleeding, dysmenorrhea, endometriosis, menorrhagia, and polycystic ovarian syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the liver can affect its conversion to its active form . Additionally, factors such as the patient’s overall health, liver function, and the presence of other medications can also impact the effectiveness and potential side effects of this compound.
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJZENPUQVKMJH-CNNNQZGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948909 | |
| Record name | 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26011-40-5 | |
| Record name | 2-Hydroxymestranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026011405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-19-norpregna-1(10),2,4-trien-20-yne-2,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the metabolic pathways of 17α-ethynylestradiol (EE2) in rats, specifically regarding 2-hydroxymestranol?
A: The study by [] investigated the metabolic pathways of EE2 in male rats. They found that EE2 undergoes extensive metabolism, with approximately 75% of the administered dose excreted in bile as either β-glucuronides or arylsulphate esters []. One of the identified metabolites was this compound, which was found in both the glucuronide and arylsulphate fractions of the bile. Interestingly, the ratio of 2-methoxy-EE2 (another major metabolite) to this compound was lower in the arylsulphate fraction compared to the glucuronide fraction []. This suggests that different enzymatic pathways and conjugation mechanisms might be involved in the metabolism of EE2.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B23471.png)






